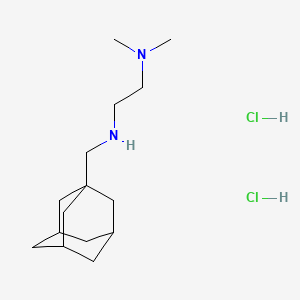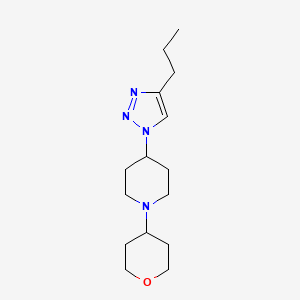
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as Memantine, is a medication that is commonly prescribed for the treatment of Alzheimer's disease. It was first synthesized in the 1960s by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用機序
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride works by binding to the NMDA receptor and blocking the influx of calcium ions into the neuron. This helps to prevent excitotoxicity, which is the process by which excessive stimulation of the NMDA receptor can lead to cell death. By blocking this process, memantine may help to protect neurons from damage and improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has also been shown to increase the production of acetylcholine, a neurotransmitter that is important for learning and memory.
実験室実験の利点と制限
One of the main advantages of using memantine in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block this receptor and study its effects on neuronal function. However, one limitation of using memantine is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on memantine. One area of interest is the use of memantine in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the use of memantine in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is also interest in developing new and more effective NMDA receptor blockers that may have fewer side effects than memantine.
合成法
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is synthesized through a multi-step process, starting with the reaction of adamantane with formaldehyde to form 1-adamantylcarbinol. This compound is then reacted with N,N-dimethyl-ethylenediamine to form N-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
科学的研究の応用
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the process of learning and memory. By blocking this receptor, memantine may help to protect brain cells from damage and improve cognitive function in patients with Alzheimer's disease.
特性
IUPAC Name |
N-(1-adamantylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2.2ClH/c1-17(2)4-3-16-11-15-8-12-5-13(9-15)7-14(6-12)10-15;;/h12-14,16H,3-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNWTBTHSUXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC12CC3CC(C1)CC(C3)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5806825 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)

![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)

![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)


![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)